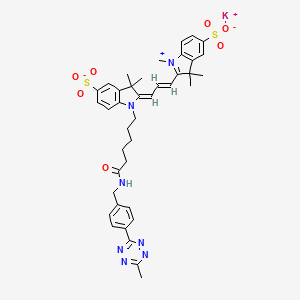
Sulfo-CY3 tetrazine (potassium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-CY3 tetrazine (potassium) is a derivative of sulfo-Cyanine3, a fluorescent dye. This compound contains a methyltetrazine moiety, which allows it to participate in click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction (iEDDA) with trans-cyclooctene (TCO) groups . This property makes it highly valuable for labeling and imaging applications in biological and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfo-CY3 tetrazine (potassium) is synthesized through a series of chemical reactions involving the introduction of a tetrazine group into the sulfo-Cyanine3 structure. The synthesis typically involves the following steps:
Formation of the Cyanine Dye Backbone: The initial step involves the synthesis of the cyanine dye backbone, which includes the formation of the polymethine chain and the attachment of sulfonate groups to enhance water solubility.
Introduction of the Tetrazine Group: The tetrazine group is introduced through a reaction with a suitable tetrazine precursor, such as a hydrazine derivative.
Industrial Production Methods
Industrial production of sulfo-CY3 tetrazine (potassium) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise control of reaction parameters, and efficient purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfo-CY3 tetrazine (potassium) primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction (iEDDA). This reaction involves the tetrazine group reacting with strained alkenes or alkynes, such as trans-cyclooctene (TCO), to form stable adducts .
Common Reagents and Conditions
Reagents: Trans-cyclooctene (TCO) or other strained alkenes/alkynes.
Conditions: The iEDDA reaction typically occurs under mild conditions, often at room temperature and physiological pH.
Major Products
The major products of the iEDDA reaction are stable adducts formed between the tetrazine group of sulfo-CY3 tetrazine (potassium) and the TCO group. These adducts are often used for labeling and imaging purposes in various research applications .
Wissenschaftliche Forschungsanwendungen
Sulfo-CY3 tetrazine (potassium) has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed for labeling and imaging of biomolecules, such as proteins and nucleic acids, in live cells and tissues.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of fluorescent probes and sensors for various analytical applications.
Wirkmechanismus
The mechanism of action of sulfo-CY3 tetrazine (potassium) involves its participation in the inverse electron demand Diels-Alder reaction (iEDDA). The tetrazine group reacts with strained alkenes or alkynes, such as trans-cyclooctene (TCO), to form stable adducts. This reaction is highly specific and rapid, making it ideal for labeling and imaging applications. The fluorescence properties of the sulfo-Cyanine3 moiety are retained, allowing for the visualization of the labeled molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfo-Cy5 Tetrazine: Another sulfo-Cyanine derivative with a longer wavelength emission, used for similar labeling and imaging applications.
Sulfo-Cy7 Tetrazine: A sulfo-Cyanine derivative with an even longer wavelength emission, providing deeper tissue penetration for imaging applications.
Uniqueness
Sulfo-CY3 tetrazine (potassium) is unique due to its specific excitation and emission wavelengths (Ex=548 nm, Em=563 nm), which make it suitable for applications requiring green fluorescence. Its high water solubility and rapid reaction kinetics with TCO groups further enhance its utility in various research fields .
Eigenschaften
Molekularformel |
C40H44KN7O7S2 |
|---|---|
Molekulargewicht |
838.1 g/mol |
IUPAC-Name |
potassium;(2E)-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C40H45N7O7S2.K/c1-26-42-44-38(45-43-26)28-16-14-27(15-17-28)25-41-37(48)13-8-7-9-22-47-34-21-19-30(56(52,53)54)24-32(34)40(4,5)36(47)12-10-11-35-39(2,3)31-23-29(55(49,50)51)18-20-33(31)46(35)6;/h10-12,14-21,23-24H,7-9,13,22,25H2,1-6H3,(H2-,41,48,49,50,51,52,53,54);/q;+1/p-1 |
InChI-Schlüssel |
MOTFTOHZJPRDSY-UHFFFAOYSA-M |
Isomerische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN\3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(/C3=C\C=C\C5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])C)(C)C.[K+] |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(C3=CC=CC5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])C)(C)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





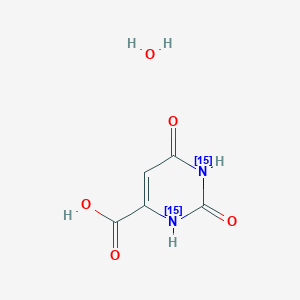
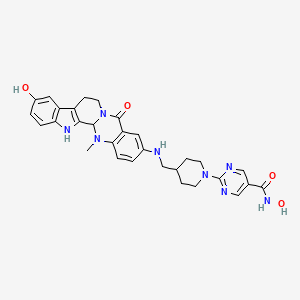
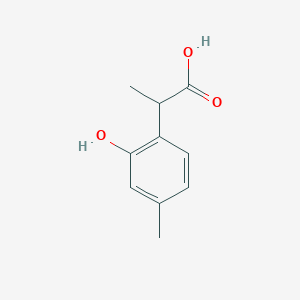
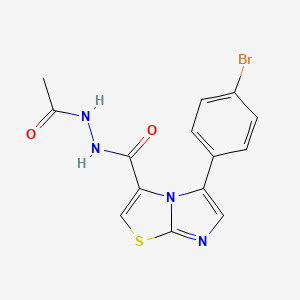
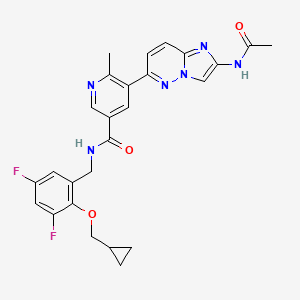
![Tetrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-oxochromen-7-yl] phosphate](/img/structure/B12400212.png)



![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12400241.png)
methylsulfanyl]butanoic acid](/img/structure/B12400242.png)
